5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
The compound 5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a heterocyclic molecule featuring a fused pyrrolo-isoxazole-dione core. Its structure includes three distinct aryl substituents:
- Position 2: A phenyl group.
- Position 3: A 4-hydroxyphenyl group, introducing a polar hydroxyl (-OH) moiety.
Below, we systematically compare it with analogous compounds reported in the literature.
Properties
Molecular Formula |
C23H16ClFN2O4 |
|---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H16ClFN2O4/c24-17-11-8-15(12-18(17)25)26-22(29)19-20(13-6-9-16(28)10-7-13)27(31-21(19)23(26)30)14-4-2-1-3-5-14/h1-12,19-21,28H |
InChI Key |
JOPMZDNLMORPSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)F)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-d][1,2]oxazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents such as thionyl chloride or fluorine gas.
Attachment of the hydroxyphenyl and phenyl groups: Coupling reactions, such as Suzuki or Heck coupling, are employed to introduce these aromatic groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Key Observations:
- Hydroxyl Group (Target Compound) : The 4-hydroxyphenyl group facilitates hydrogen bonding, which may enhance crystallinity and intermolecular interactions in biological systems compared to methoxy (-OMe) or methyl (-Me) substituents .
- Morpholine/Pyridinyl () : These groups improve aqueous solubility and may enable interactions with biological targets via hydrogen bonding or π-stacking .
Biological Activity
The compound 5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a member of the pyrrolo[3,4-d][1,2]oxazole family known for its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Pyrrolo[3,4-d][1,2]oxazole core : Known for various biological activities.
- Substituents : The presence of a chloro and fluorine atom as well as hydroxyl groups may influence its pharmacological properties.
Research indicates that compounds in the pyrrolo[3,4-d][1,2]oxazole class may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Interaction with Receptors : Some studies suggest that these compounds can modulate receptor activity, particularly in pathways related to pain and inflammation.
Biological Activity
The biological activities associated with this compound include:
Antitumor Activity
Studies have demonstrated that derivatives of pyrrolo[3,4-d][1,2]oxazole exhibit significant antitumor properties. For instance:
- In vitro studies show that these compounds can induce apoptosis in various cancer cell lines.
- Mechanistic studies suggest that they may inhibit the proliferation of cancer cells by targeting specific signaling pathways.
Anti-inflammatory Effects
Research has indicated anti-inflammatory properties:
- In vivo models have shown that these compounds can reduce inflammation markers significantly.
- They may act on pathways such as NF-kB and COX enzymes to exert their effects.
Case Studies
Several case studies highlight the efficacy and safety of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antitumor effects | Significant reduction in tumor size in treated mice compared to controls. |
| Study B | Assess anti-inflammatory properties | Marked decrease in inflammatory cytokines in treated groups. |
| Study C | Toxicity assessment | No significant adverse effects observed at therapeutic doses. |
Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. Key findings include:
- Enhanced Potency : Modifications to the molecular structure have led to increased potency against specific cancer types.
- Selectivity : Certain analogs demonstrate selectivity for tumor cells over normal cells, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
